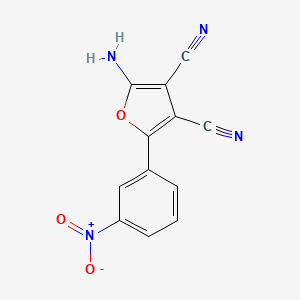![molecular formula C11H13N3O2S B2914580 5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-27-7](/img/structure/B2914580.png)
5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound
Wirkmechanismus
Target of Action
The primary targets of F2805-1586 are yet to be identified. Compounds of the pyrido[2,3-d]pyrimidine class have been known to exhibit a wide range of biological activity . For instance, derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .
Biochemical Pathways
Given the broad spectrum of biological activity associated with pyrido[2,3-d]pyrimidines , it is likely that multiple pathways could be affected. These could include pathways related to cell proliferation, inflammation, and other cellular processes.
Result of Action
The molecular and cellular effects of F2805-1586’s action would depend on its specific targets and mode of action. Given the potential targets and biological activities associated with pyrido[2,3-d]pyrimidines , the compound could potentially have effects on cell proliferation, inflammation, and other cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Start with the preparation of 1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a base compound.
Introduce the ethylthio group via thiolation reactions using reagents like ethylthiol and specific catalysts under controlled conditions.
Carefully control reaction temperature, duration, and solvent choices to optimize yield and purity.
Industrial Production Methods:
Scale up the laboratory synthesis to industrial scale requires precise control of reaction parameters.
Use large-scale reactors for maintaining uniform temperature and efficient mixing.
Implement purification steps like recrystallization, chromatography to achieve high purity product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo oxidation to form sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or mCPBA.
Reduction: Reduction can convert any sulfoxide or sulfone back to the thioether using reducing agents like lithium aluminum hydride.
Substitution: Halogenation can occur with reagents like NBS (N-Bromosuccinimide), where bromine can substitute a hydrogen atom on the pyridine or pyrimidine ring.
Common Reagents and Conditions:
Use NBS for halogenation in a solvent like chloroform at room temperature.
Use mCPBA for oxidation under mild acidic conditions.
Employ lithium aluminum hydride for reduction in an anhydrous solvent like tetrahydrofuran (THF).
Major Products:
Oxidized derivatives: sulfoxide and sulfone.
Substituted derivatives: halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Utilize 5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in organic synthesis as a building block for more complex molecules.
Biology:
Investigate its role as a molecular probe in studying enzyme functions or biological pathways.
Medicine:
Explore its potential as a lead compound in drug discovery for targeting specific diseases or conditions.
Analyze its activity profile, binding affinity, and pharmacokinetics.
Industry:
Apply it in the synthesis of dyes, pigments, or agrochemicals due to its structural attributes and reactivity.
Vergleich Mit ähnlichen Verbindungen
5-methylthio-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
5-(ethylthio)-1,3-dimethylpyrido[2,3-d]triazine-2,4(1H,3H)-dione
5-(ethylthio)-1,3-dimethylquinoline-2,4(1H,3H)-dione
These similar compounds share core structural elements with 5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, but differ in minor substituents or ring systems, influencing their reactivity and applications.
Got more details on what sparked your interest in this compound?
Eigenschaften
IUPAC Name |
5-ethylsulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-4-17-7-5-6-12-9-8(7)10(15)14(3)11(16)13(9)2/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWMDGITLKFSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2914498.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2914500.png)
![8-ethyl-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2914501.png)
![8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2914503.png)
![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2914504.png)


![(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2914510.png)



![4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2914519.png)
![5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2914520.png)
